Cas no 2172027-66-4 (3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-4-methylpentanoic acid)

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-4-methylpentanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-4-methylpentanoic acid
- 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]-4-methylpentanoic acid
- EN300-1492611
- 2172027-66-4
-
- インチ: 1S/C24H26F2N2O5/c1-14(2)20(11-21(29)30)28-22(31)24(25,26)13-27-23(32)33-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,27,32)(H,28,31)(H,29,30)
- InChIKey: OEAAUUDPZBZVRV-UHFFFAOYSA-N
- ほほえんだ: FC(CNC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)(C(NC(CC(=O)O)C(C)C)=O)F
計算された属性
- せいみつぶんしりょう: 460.18097826g/mol
- どういたいしつりょう: 460.18097826g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 33
- 回転可能化学結合数: 10
- 複雑さ: 695
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 105Ų
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-4-methylpentanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1492611-2500mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]-4-methylpentanoic acid |
2172027-66-4 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1492611-50mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]-4-methylpentanoic acid |
2172027-66-4 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1492611-1000mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]-4-methylpentanoic acid |
2172027-66-4 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1492611-0.05g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]-4-methylpentanoic acid |
2172027-66-4 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1492611-0.25g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]-4-methylpentanoic acid |
2172027-66-4 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1492611-10000mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]-4-methylpentanoic acid |
2172027-66-4 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1492611-0.5g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]-4-methylpentanoic acid |
2172027-66-4 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1492611-1.0g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]-4-methylpentanoic acid |
2172027-66-4 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1492611-10.0g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]-4-methylpentanoic acid |
2172027-66-4 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1492611-2.5g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]-4-methylpentanoic acid |
2172027-66-4 | 2.5g |
$6602.0 | 2023-06-05 |
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-4-methylpentanoic acid 関連文献
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
Related Articles
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-4-methylpentanoic acidに関する追加情報
Comprehensive Overview of 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-4-methylpentanoic acid (CAS No. 2172027-66-4)
The compound 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-4-methylpentanoic acid (CAS No. 2172027-66-4) is a highly specialized fluorinated amino acid derivative with significant applications in peptide synthesis and medicinal chemistry. Its unique structure, featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and difluoropropanamide moiety, makes it a valuable building block for researchers developing novel therapeutic peptides and bioconjugates. The presence of fluorine atoms enhances metabolic stability and bioavailability, addressing key challenges in modern drug discovery.
In recent years, the demand for fluorinated peptide analogs has surged due to their potential in targeting GPCRs (G-protein-coupled receptors) and enzyme inhibitors. This aligns with trending topics in pharmaceutical research, such as precision medicine and next-generation biologics. The Fmoc-protected amino acid segment of this compound ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, a technique frequently searched by synthetic chemists optimizing peptide drug candidates.
The 4-methylpentanoic acid (leucine-derived) backbone contributes to improved lipophilicity, a property critical for enhancing membrane permeability—a recurring theme in discussions about oral peptide therapeutics. Researchers investigating peptidomimetics or macrocyclic drugs often explore derivatives like this to balance structural rigidity and target binding affinity. Notably, the difluoropropanamide linkage introduces conformational constraints, mimicking natural secondary structures like β-turns, which are pivotal in protein-protein interaction modulation.
From a synthetic perspective, CAS 2172027-66-4 addresses the growing need for tailor-made amino acid scaffolds in fragment-based drug design. Its applications extend to PET (positron emission tomography) tracer development, where fluorine-18 analogs could be synthesized for imaging studies—an area gaining traction in cancer diagnostics and neurodegenerative disease research. The compound’s stability under microwave-assisted peptide coupling conditions (a frequently searched optimization method) further enhances its utility in high-throughput platforms.
Environmental and green chemistry considerations are also relevant, as the pharmaceutical industry seeks atom-efficient fluorination methods. The strategic placement of two fluorine atoms in this molecule exemplifies how minimal halogenation can achieve significant bioisosteric effects without excessive environmental persistence—a topic frequently queried in sustainable medicinal chemistry forums. Moreover, its compatibility with flow chemistry systems aligns with industrial trends toward continuous manufacturing.
In analytical characterization, advanced techniques like LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) and 2D-NMR are typically employed to verify the purity and configuration of this compound—methods widely discussed in QC/QA workflows for non-natural amino acids. The rise of AI-assisted retrosynthesis tools has also increased interest in such structurally complex building blocks, as they serve as test cases for machine learning algorithms predicting feasible synthetic routes.
Regulatory-wise, the compound falls under standard research chemicals, with handling requiring standard laboratory safety protocols for amino acid derivatives. Its non-hazardous profile (as per available data) makes it accessible for academic and industrial labs focusing on peptide-based vaccine design or targeted drug delivery systems—areas experiencing exponential growth due to advancements in mRNA technology and nanocarrier platforms.
Future directions may involve exploring its utility in stapled peptides or PROTACs (Proteolysis-Targeting Chimeras), two cutting-edge domains where fluorinated linkers show promise. As the scientific community prioritizes undruggable targets, compounds like CAS 2172027-66-4 provide essential tools to expand the chemical space of peptide therapeutics while addressing contemporary challenges in drug resistance and selectivity optimization.
2172027-66-4 (3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-4-methylpentanoic acid) 関連製品
- 14703-82-3(Benzenamine,3-methoxy-N,N-dimethyl-4-nitro-)
- 1261564-96-8(2,3-Bis(4-(trifluoromethyl)phenyl)pyridine-5-methanol)
- 1804834-41-0(Methyl 4-(chloromethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-2-carboxylate)
- 292644-25-8(N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide)
- 1595772-00-1(1-1-(2,2-difluoroethoxy)-2-iodoethyl-3-methoxybenzene)
- 7149-51-1(N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine)
- 2228822-31-7({1-(4-cyclopropylphenyl)methylcyclopropyl}methanamine)
- 1919693-98-3(1-(2-amino-1,3-thiazol-5-yl)-3,3,5,5-tetramethylcyclohexan-1-ol)
- 2011451-33-3(3-(Bromomethyl)-1,1-difluoro-3,4-dimethylpentane)
- 1361703-17-4(Methyl 3-(aminomethyl)-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-acetate)




